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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyphenol

Cat. No.: B1362261 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-
Fluoro-2-methoxyphenol (CAS No. 72955-97-6), a key intermediate in the synthesis of

various pharmaceutical and agrochemical compounds.[1] This document is intended for

researchers, scientists, and drug development professionals, offering field-proven insights into

the structural elucidation of this molecule using modern spectroscopic techniques.

While a definitive, publicly archived experimental spectrum for 5-Fluoro-2-methoxyphenol is
not readily available, this guide will present a detailed analysis of its expected spectral

characteristics based on fundamental principles and data from analogous compounds.

Furthermore, it provides robust, self-validating experimental protocols for acquiring high-quality

spectral data.

Molecular Structure and Spectroscopic Overview
5-Fluoro-2-methoxyphenol, with the chemical formula C₇H₇FO₂, has a molecular weight of

approximately 142.13 g/mol .[2] Its structure, featuring a guaiacol (2-methoxyphenol) backbone

with a fluorine substituent at the 5-position, presents a distinct spectroscopic fingerprint. The

interplay between the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, and the

electron-withdrawing fluorine (-F) atom, dictates the chemical environment of each proton and

carbon atom, which is directly observable through Nuclear Magnetic Resonance (NMR)

spectroscopy. Infrared (IR) spectroscopy reveals the characteristic vibrational modes of its

functional groups, while Mass Spectrometry (MS) provides insights into its molecular weight

and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5-
Fluoro-2-methoxyphenol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to display signals

corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The

chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene

ring.

Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

-OH 5.5 - 6.5 Singlet (broad) -

H-6 6.90 - 7.10 Doublet of doublets
JH6-F5 ≈ 3-4 Hz, JH6-

H4 ≈ 0.5 Hz

H-4 6.80 - 7.00 Doublet of doublets
JH4-F5 ≈ 8-9 Hz, JH4-

H3 ≈ 8-9 Hz

H-3 6.70 - 6.90 Doublet of doublets
JH3-H4 ≈ 8-9 Hz,

JH3-F5 ≈ 4-5 Hz

-OCH₃ 3.80 - 3.90 Singlet -

Expertise in Interpretation:

The broadness of the hydroxyl proton signal is due to chemical exchange and hydrogen

bonding. Its chemical shift can vary with concentration and solvent.

The aromatic region will exhibit a complex splitting pattern due to proton-proton and proton-

fluorine couplings. The fluorine atom at C-5 will couple with the ortho protons (H-4 and H-6)

and the meta proton (H-3) with distinct coupling constants.

The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to

couple with.
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¹³C NMR Spectroscopy: The Carbon Backbone
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show

seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical

shifts are highly dependent on the electronic environment and the direct or through-space

effects of the fluorine atom.

Assignment
Expected Chemical Shift (δ,

ppm)
C-F Coupling (J, Hz)

C-5 157 - 160 ¹JC-F ≈ 235-245 Hz

C-2 148 - 151 ³JC-F ≈ 3-5 Hz

C-1 145 - 148 ⁴JC-F ≈ 1-3 Hz

C-6 115 - 118 ²JC-F ≈ 20-25 Hz

C-4 112 - 115 ²JC-F ≈ 20-25 Hz

C-3 105 - 108 ³JC-F ≈ 7-9 Hz

-OCH₃ 55 - 57 -

Expertise in Interpretation:

The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling

constant (¹JC-F) and will be significantly deshielded.

The carbons ortho and meta to the fluorine atom will show smaller, two-bond (²JC-F) and

three-bond (³JC-F) couplings, respectively.

The chemical shift of the methoxy carbon is characteristic for an aromatic ether.[3]

Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data.

Sample Preparation:

Weigh 10-20 mg of high-purity 5-Fluoro-2-methoxyphenol.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Ensure the solution is free of any particulate matter.

Instrument Setup and Data Acquisition:

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

Tune and shim the instrument on the sample to achieve a narrow and symmetrical lock

signal.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A

DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Expected IR Spectrum: The IR spectrum of 5-Fluoro-2-methoxyphenol will be dominated by

absorptions from the O-H, C-H, C=C, C-O, and C-F bonds.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (phenolic) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (methyl) 2850 - 2960 Medium

C=C stretch (aromatic) 1500 - 1600 Medium to strong

C-O stretch (aryl ether) 1200 - 1275 Strong

C-F stretch 1100 - 1200 Strong

C-O stretch (phenol) 1180 - 1260 Strong

Expertise in Interpretation:

The broad O-H stretching band is a hallmark of a phenolic hydroxyl group involved in

hydrogen bonding.

The presence of multiple bands in the 1500-1600 cm⁻¹ region is characteristic of the

aromatic ring.

The strong absorption due to the C-O stretching of the aryl ether and the C-F stretch are key

diagnostic peaks.

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

Sample Preparation:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Place a small amount of solid 5-Fluoro-2-methoxyphenol onto the crystal.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information from its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization):

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of

142, corresponding to the molecular weight of 5-Fluoro-2-methoxyphenol. Due to the

stability of the aromatic ring, this peak should be prominent.

Key Fragmentation Pathways:

Loss of a methyl radical (-•CH₃): A significant fragment at m/z 127 is expected from the

cleavage of the methyl group from the methoxy moiety.

Loss of formaldehyde (-CH₂O): A fragment at m/z 112 could arise from the rearrangement

and loss of formaldehyde from the molecular ion.

Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols is the loss

of CO, which would lead to a fragment at m/z 114.

Experimental Protocol for Electron Ionization (EI) Mass
Spectrometry

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).
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Ionization and Analysis:

The sample is vaporized and bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole or time-of-flight).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Data and Workflow
To aid in the understanding of the structural analysis, the following diagrams illustrate the

molecular structure with atom numbering, the expected key NMR correlations, and a

generalized workflow for spectral data acquisition and analysis.

Molecular Structure and Atom Numbering
Caption: Structure of 5-Fluoro-2-methoxyphenol with IUPAC numbering.
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Caption: A generalized workflow for the comprehensive spectral analysis.

Conclusion
The structural characterization of 5-Fluoro-2-methoxyphenol is reliably achieved through a

combination of NMR, IR, and Mass Spectrometry. This guide has provided the expected

spectral data based on established spectroscopic principles, offering a valuable reference for

researchers. The detailed experimental protocols herein serve as a robust framework for

obtaining high-quality, reproducible data, ensuring the confident structural confirmation of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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